molecular formula C24H17Cl2N5O B11338938 4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

Cat. No.: B11338938
M. Wt: 462.3 g/mol
InChI Key: IVSZAJWOEGWOFP-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional chlorophenyl and phenyl substituents

Preparation Methods

The synthesis of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Formation of the pyrimidine ring: The triazole intermediate is then reacted with suitable aldehydes or ketones to form the pyrimidine ring.

    Substitution reactions: Chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate halides and catalysts.

    Final coupling: The final step involves coupling the triazolopyrimidine core with benzamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Pharmacology: Research has shown that this compound may act as an anti-inflammatory agent by modulating inflammatory pathways.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by:

    Enzyme Inhibition: The compound binds to the active site of specific enzymes, inhibiting their activity and thereby affecting cellular processes.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways and leading to changes in cellular responses.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:

    4-CHLORO-N-[5-(4-METHOXYPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE: This compound has a methoxy group instead of a chloro group, which may affect its chemical reactivity and biological activity.

  • **4-CHLORO-N-[5-(4-FLUOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO

Properties

Molecular Formula

C24H17Cl2N5O

Molecular Weight

462.3 g/mol

IUPAC Name

4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C24H17Cl2N5O/c25-18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)31-24(27-20)29-23(30-31)28-22(32)17-8-12-19(26)13-9-17/h1-14,21H,(H2,27,28,29,30,32)

InChI Key

IVSZAJWOEGWOFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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